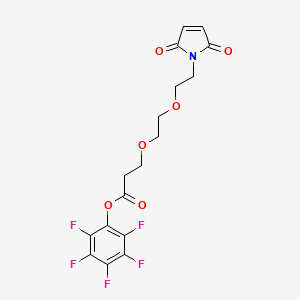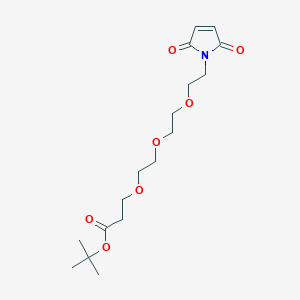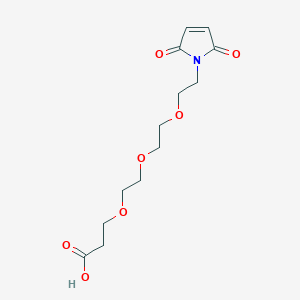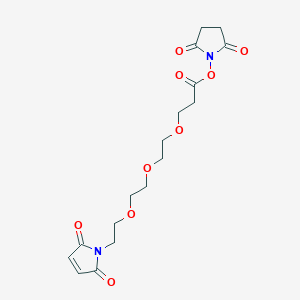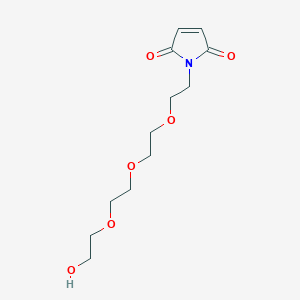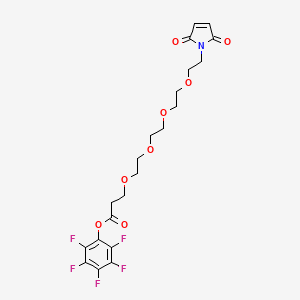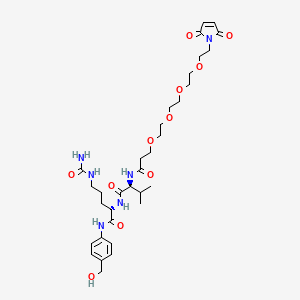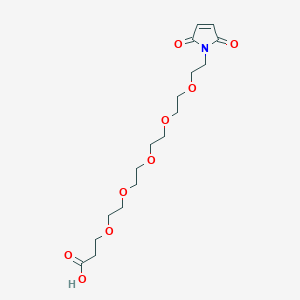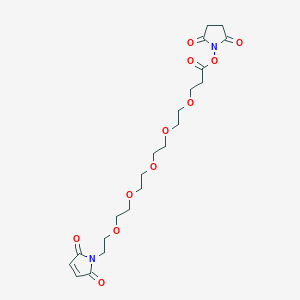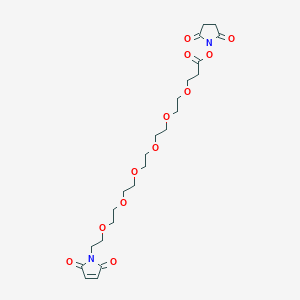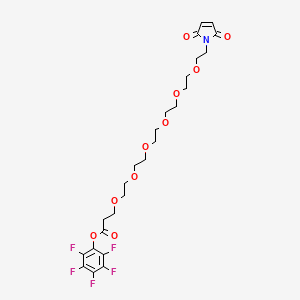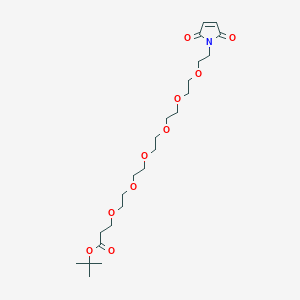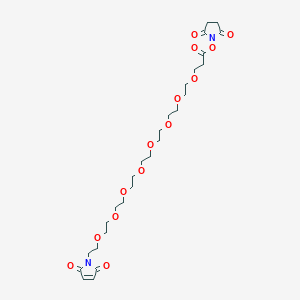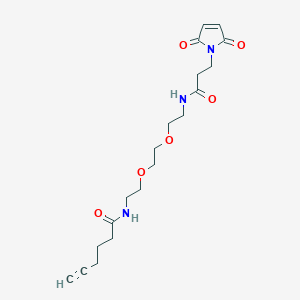
MDK3673
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MDK3673, also known as Olfr895-Agonist-10, is a novel specific agonist of odorant receptor 895 (Olfr895).
Applications De Recherche Scientifique
Regulation of MDMX Nuclear Import and Degradation
MDMX, a regulator of p53 during mouse embryonic development, undergoes changes in response to DNA damage. MDMX phosphorylation, particularly at S367, is pivotal for binding with 14‐3‐3 proteins, nuclear import, and degradation by MDM2. This phosphorylation is mediated by Chk2 and is crucial for p53 activation in response to DNA damage, highlighting the significance of the MDMX–14‐3‐3 interaction in regulating p53 response (Lebron, Chen, Gilkes, & Chen, 2006).
ATM and Chk2-Dependent Phosphorylation of MDMX and p53 Activation
DNA damage induces ATM-dependent phosphorylation and degradation of MDMX, particularly at S367, contributing to p53 activation. Phosphorylation of MDMX leads to its degradation by MDM2, enhancing p53's response to DNA damage. This process underscores the role of MDM2's E3 ligase activity being redirected to MDMX after DNA damage, contributing to p53 activation (Chen, Gilkes, Pan, Lane, & Chen, 2005).
DNA Damage-Induced Phosphorylation of MdmX at Serine 367
The phosphorylation of MdmX at S367 plays a crucial role in p53 activation following DNA damage. This phosphorylation leads to Mdm2-dependent degradation of MdmX, underscoring the importance of post-translational modifications in the p53 regulatory pathway (Okamoto et al., 2005).
FGFR4 Y367C Mutation in Breast Cancer Cells
The Y367C mutation in FGFR4, found in the MDA-MB453 breast cancer cell line, leads to constitutive phosphorylation and activation of the mitogen-activated protein kinase cascade. This mutation is indicative of FGFR4's potential role as a driver of tumor growth, particularly when altered genetically (Roidl et al., 2010).
Propriétés
Numéro CAS |
2098493-67-3 |
|---|---|
Nom du produit |
MDK3673 |
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 |
Nom IUPAC |
(E)-3-((E)-1-Hydroxy-3-(piperidin-1-yl)allylidene)-6-methyl-2H-pyran-2,4(3H)-dione |
InChI |
InChI=1S/C14H17NO4/c1-10-9-12(17)13(14(18)19-10)11(16)5-8-15-6-3-2-4-7-15/h5,8-9,16H,2-4,6-7H2,1H3/b8-5+,13-11+ |
Clé InChI |
RDWDADATHXKRTQ-PGMBSLALSA-N |
SMILES |
O=C1/C(C(C=C(C)O1)=O)=C(O)\C=C\N2CCCCC2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



